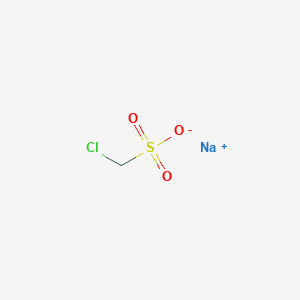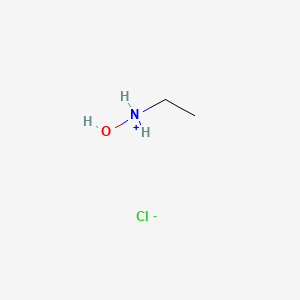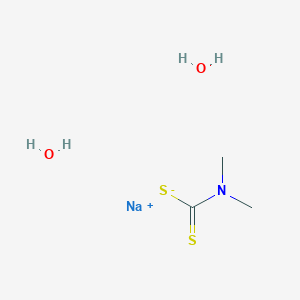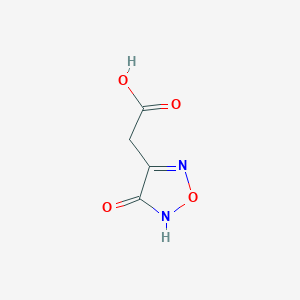
pyrimidine-2,4-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,4,5-trimethylphenyl)azo)-, disodium salt . It is also referred to as Food Red 6 . This compound is a type of azo dye, which is a class of compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N) that connects two aromatic rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,4,5-trimethylphenyl)azo)-, disodium salt involves several steps:
Diazotization: The process begins with the diazotization of 2,4,5-trimethylaniline. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid in an alkaline medium. This coupling reaction results in the formation of the azo dye.
Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide, and the disodium salt of the azo dye is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems for precise control of reaction conditions. The final product is typically purified through crystallization or other separation techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the azo linkage. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The azo group (N=N) can be reduced to form amines. This reduction is typically carried out using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in an aqueous medium or catalytic hydrogenation using palladium on carbon.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized aromatic compounds and cleavage products.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups replacing the sulfonic acid groups.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,4,5-trimethylphenyl)azo)-, disodium salt has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage allows for the absorption of visible light, resulting in the compound’s characteristic color. The sulfonic acid groups enhance the compound’s solubility in water and its ability to form stable complexes with other molecules. In biological systems, the compound can interact with proteins and other biomolecules, leading to its use in staining and visualization techniques.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,4-dimethylphenyl)azo)-, disodium salt
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,5-dimethylphenyl)azo)-, disodium salt
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,3,5-trimethylphenyl)azo)-, disodium salt
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,4,5-trimethylphenyl)azo)-, disodium salt lies in its specific substitution pattern on the aromatic rings, which influences its color properties and solubility. The presence of three methyl groups on the phenyl ring provides distinct steric and electronic effects, differentiating it from other similar compounds.
Properties
IUPAC Name |
pyrimidine-2,4-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQIWKHCJWRNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Bis[(methylcarbamothioyl)sulfanyl]nickel](/img/structure/B7777585.png)


